molecular formula C25H34F3N3O6 B018067 (S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid CAS No. 103300-91-0

(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid

Cat. No. B018067
M. Wt: 529.5 g/mol
InChI Key: WEPXGLCNGPXOQG-UFYCRDLUSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that introduce specific functional groups and chiral centers. For compounds similar to the one , methodologies can involve intramolecular cyclization mediated by transition metals or other catalysts to achieve diastereomeric purity and the desired structural framework. For instance, the oxidative cyclization using Mn(III) can lead to 1,3,4-trisubstituted pyrrolidin-2-ones, which are pivotal intermediates in synthesizing amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).

Molecular Structure Analysis

The molecular structure of complex organic molecules is determined using techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling. For instance, X-ray powder diffraction data have been used to analyze compounds with pyridine and pyrrolidine moieties, providing insights into their crystalline structure and molecular conformation (Wang et al., 2017).

Chemical Reactions and Properties

Compounds with pyrrolidine and carboxylic acid functionalities participate in a variety of chemical reactions, including acylation, cycloadditions, and nucleophilic substitutions. These reactions are essential for further modifying the compound or integrating it into more complex molecules. For example, the acylation of pyrrolidine-2,4-diones leads to 3-acyltetramic acids, demonstrating the reactivity of the pyrrolidine moiety toward acid chlorides in the presence of Lewis acids (Jones et al., 1990).

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, as a part of this compound's structure, are crucial in medicinal chemistry due to their presence in various bioactive molecules. Pyrrolidine derivatives are explored extensively for their pharmacological properties, including central nervous system (CNS) activities, highlighting their importance in developing treatments for human diseases. The saturated nature of the pyrrolidine ring enables efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage, enhancing molecular interactions with biological targets (Li Petri et al., 2021).

Carboxylic Acids in Biological Activities

Natural carboxylic acids from plants are known for their wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activities of these compounds are critical for understanding their potential therapeutic applications. Studies have shown that the structure of carboxylic acids significantly influences their bioactivity, providing insights into designing new compounds with enhanced biological properties (Godlewska-Żyłkiewicz et al., 2020).

Application in Drug Synthesis

Levulinic acid, a carboxylic acid, has been highlighted as a key building block for synthesizing various value-added chemicals and drugs, showcasing the versatility of carboxylic acid derivatives in pharmaceutical development. Its functional groups enable the synthesis of diverse compounds, reducing drug synthesis costs and simplifying synthesis steps. This underscores the potential of carboxylic acids and their derivatives in medicinal chemistry, offering pathways for novel drug development (Zhang et al., 2021).

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34F3N3O6/c1-2-37-23(35)19(14-13-17-9-4-3-5-10-17)30-18(11-6-7-15-29-24(36)25(26,27)28)21(32)31-16-8-12-20(31)22(33)34/h3-5,9-10,18-20,30H,2,6-8,11-16H2,1H3,(H,29,36)(H,33,34)/t18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPXGLCNGPXOQG-UFYCRDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)C(F)(F)F)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124224
Record name N2-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-N6-(2,2,2-trifluoroacetyl)-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid

CAS RN

103300-91-0
Record name N2-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-N6-(2,2,2-trifluoroacetyl)-L-lysyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103300-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, N2-((1S)-1-(ethylcarbonyl)-3-phenylpropyl)-N6-(2,2,2-trifluoroacetyl)-l-lysyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-N6-(2,2,2-trifluoroacetyl)-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, N2-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-N6-(2,2,2-trifluoroacetyl)-L-lysyl
Source European Chemicals Agency (ECHA)
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Record name N2-((S)-1-ETHOXYCARBONYL-3-PHENYLPROPYL)-N6-TRIFLUOROACETYL-L-LYSYL-L-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU93V92TNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid

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